N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine
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Description
N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a useful research compound. Its molecular formula is C19H13ClF3N3O2S and its molecular weight is 439.84. The purity is usually 95%.
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Biological Activity
N-(benzoyloxy)-N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine, a complex organic compound, has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H15ClF3N3O2S with a molecular weight of approximately 453.87 g/mol. The compound features a pyrazole ring, a benzoyloxy group, and a chlorophenyl sulfanyl moiety, contributing to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C20H15ClF3N3O2S |
Molecular Weight | 453.87 g/mol |
CAS Number | Not specified |
Synthesis
The synthesis of this compound involves multiple steps including the formation of the pyrazole ring and subsequent functionalization with benzoyloxy and chlorophenyl sulfanyl groups. Detailed synthetic routes are typically outlined in specialized chemical literature but are not covered extensively in the current search results.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Pyrazole derivatives have been implicated in inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . Specific assays have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The presence of the trifluoromethyl group may enhance binding affinity to certain receptors, influencing cellular responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing that modifications at the phenyl ring significantly enhance activity .
- Anticancer Screening : In a recent screening of novel pyrazole compounds, one derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Properties
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c1-26-17(29-14-9-7-13(20)8-10-14)15(16(25-26)19(21,22)23)11-24-28-18(27)12-5-3-2-4-6-12/h2-11H,1H3/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNDAULZBHZKY-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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